molecular formula C16H16ClNO2S2 B12681895 Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 1-methylethyl ester CAS No. 178870-23-0

Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 1-methylethyl ester

Cat. No.: B12681895
CAS No.: 178870-23-0
M. Wt: 353.9 g/mol
InChI Key: XUWUJDXVAIWAQC-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound with the molecular formula C16H16ClNO2S2 and a molecular weight of 353.8867 . This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with a chlorine atom, a thienyl group, and an ester functional group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoic acid with 3-methyl-2-thienylamine to form an intermediate compound. This intermediate is then reacted with thioxomethyl chloride under controlled conditions to introduce the thioxomethyl group. Finally, the esterification of the resulting compound with isopropyl alcohol yields the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 1-methylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 1-methylethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-chloro-5-(((3-methyl-2-thienyl)thioxomethyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The thioxomethyl group plays a crucial role in its activity, potentially interacting with thiol-containing proteins and disrupting their function .

Comparison with Similar Compounds

Properties

CAS No.

178870-23-0

Molecular Formula

C16H16ClNO2S2

Molecular Weight

353.9 g/mol

IUPAC Name

propan-2-yl 2-chloro-5-[(3-methylthiophene-2-carbothioyl)amino]benzoate

InChI

InChI=1S/C16H16ClNO2S2/c1-9(2)20-16(19)12-8-11(4-5-13(12)17)18-15(21)14-10(3)6-7-22-14/h4-9H,1-3H3,(H,18,21)

InChI Key

XUWUJDXVAIWAQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C

Origin of Product

United States

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